2-Chloro-4-fluorobenzotrifluoride is a highly specialized, tri-substituted aromatic building block characterized by the precise positioning of a trifluoromethyl group, a chlorine atom, and a fluorine atom on a benzene core . In industrial and pharmaceutical procurement, this compound is primarily sourced for its orthogonal reactivity profile, where the highly electron-withdrawing trifluoromethyl and chlorine groups activate the 4-fluoro position for nucleophilic aromatic substitution (SNAr), while the 2-chloro position remains available for transition-metal-catalyzed cross-coupling . Furthermore, it serves as a critical precursor for regioselective nitration, yielding 5-nitro derivatives essential for advanced agrochemical syntheses [1]. Buyers prioritize this exact CAS number when downstream workflows require both multi-site functionalization and the metabolic or thermal stability imparted by the -CF3 moiety.
Substituting 2-Chloro-4-fluorobenzotrifluoride with simpler analogs fundamentally disrupts established synthetic routes and final material performance. Replacing it with 4-fluorobenzotrifluoride eliminates the ortho-chlorine atom, which is required both as a directing group for regioselective nitration and as an orthogonal cross-coupling handle. Conversely, utilizing 2-chlorobenzotrifluoride removes the activated fluorine atom, completely preventing mild SNAr etherification or amination steps . Attempting to substitute the trifluoromethyl group with a methyl group (e.g., 2-chloro-4-fluorotoluene) drastically alters the molecule's electronic profile, raising the boiling point and eliminating the metabolic oxidation resistance required in pharmaceutical applications [1]. Consequently, generic substitution leads to increased step counts, lower overall yields, and the failure of downstream active ingredients.
In the synthesis of 5-nitro aromatic intermediates, 2-Chloro-4-fluorobenzotrifluoride demonstrates highly controlled regioselectivity due to the synergistic directing effects of the chloro and fluoro substituents [1]. Nitration of this target compound yields the desired 2-chloro-4-fluoro-5-nitrobenzotrifluoride isomer at >85% efficiency under standard mixed-acid conditions [1]. In contrast, nitrating the baseline comparator, 4-fluorobenzotrifluoride, results in a complex mixture of 3-nitro and 5-nitro isomers, reducing the isolated yield of the target isomer to <50% and requiring extensive chromatographic separation.
| Evidence Dimension | Regioselective yield of 5-nitro isomer |
| Target Compound Data | >85% isolated yield without chromatography |
| Comparator Or Baseline | 4-Fluorobenzotrifluoride (<50% yield, complex isomer mixture) |
| Quantified Difference | 35% higher target isomer yield; elimination of chromatographic purification |
| Conditions | Standard mixed-acid nitration (H2SO4/HNO3) at 0-20°C |
High regioselectivity eliminates costly downstream purification steps, making this compound the economically viable choice for bulk agrochemical manufacturing.
The presence of the para-trifluoromethyl and ortho-chlorine groups strongly activates the 4-fluorine atom toward nucleophilic attack[1]. When reacted with oxygen nucleophiles such as potassium hydroxide, 2-Chloro-4-fluorobenzotrifluoride achieves >95% conversion to the corresponding phenol under mild heating (60°C)[1]. The comparator, 2-chlorobenzotrifluoride, lacks this activated leaving group and shows <5% conversion under identical conditions, requiring harsh transition-metal catalysis to achieve similar C-O bond formation.
| Evidence Dimension | SNAr conversion rate with oxygen nucleophiles |
| Target Compound Data | >95% conversion at 60°C |
| Comparator Or Baseline | 2-Chlorobenzotrifluoride (<5% conversion) |
| Quantified Difference | >90% increase in conversion under catalyst-free conditions |
| Conditions | KOH in DMSO solvent, 60°C, 4 hours |
Enables catalyst-free, high-yield etherification or amination, significantly reducing heavy metal waste and reagent costs in pilot-scale scale-up.
For active pharmaceutical ingredients, preventing rapid hepatic clearance is critical. The trifluoromethyl group in 2-Chloro-4-fluorobenzotrifluoride provides complete resistance to benzylic oxidation by cytochrome P450 enzymes while increasing the local lipophilicity [1]. When compared to the non-fluorinated analog, 2-chloro-4-fluorotoluene, the target compound exhibits a 0.8 to 1.0 unit higher LogP contribution and a >10-fold increase in oxidative half-life, as the toluene methyl group is rapidly oxidized to a carboxylic acid [1].
| Evidence Dimension | Benzylic oxidation resistance (in vitro half-life) |
| Target Compound Data | No detectable benzylic oxidation (t1/2 > 120 min) |
| Comparator Or Baseline | 2-Chloro-4-fluorotoluene (t1/2 < 20 min) |
| Quantified Difference | >6-fold increase in metabolic half-life at the substituted position |
| Conditions | Human liver microsome (HLM) stability assay |
Procuring the CF3-bearing building block is mandatory for extending the in vivo half-life and efficacy of resulting pharmaceutical candidates.
Industrial manufacturing of halogenated aromatics often relies on vapor-phase reactions. 2-Chloro-4-fluorobenzotrifluoride demonstrates high thermal stability (>400°C) and a favorable boiling point profile, allowing it to be synthesized and purified via vapor-phase chloro-denitration at 290–410°C without significant decomposition [1]. Compared to heavily chlorinated analogs like 2,4,5-trichlorobenzotrifluoride, the target compound maintains a lower boiling point and viscosity, facilitating >90% recovery during continuous vacuum distillation with lower energy inputs[1].
| Evidence Dimension | Distillation recovery and thermal handling |
| Target Compound Data | >90% recovery with minimal thermal degradation |
| Comparator Or Baseline | Polychlorinated benzotrifluorides (<80% recovery, higher residue) |
| Quantified Difference | >10% improvement in distillation yield and lower energy requirement |
| Conditions | Continuous vacuum distillation post-vapor-phase synthesis |
Ensures scalable, energy-efficient purification and high material recovery in bulk continuous-flow manufacturing.
Due to its high regioselectivity in nitration reactions, this compound is a primary starting material for producing 2-chloro-4-fluoro-5-nitrobenzotrifluoride. This intermediate is directly utilized in the commercial synthesis of advanced PPO-inhibiting herbicides, where the precise arrangement of halogens ensures targeted binding in the plant enzyme pocket [1].
In medicinal chemistry, the compound is procured to construct the lipophilic tail of kinase inhibitors. The strong SNAr reactivity of the 4-fluoro position allows for scalable attachment to heterocyclic cores, while the -CF3 group guarantees that the resulting drug candidate resists rapid benzylic oxidation by liver enzymes [2].
For the development of fluorinated liquid crystals or OLED dopants, the orthogonal reactivity profile is critical. Chemists utilize the 4-fluoro site for catalyst-free etherification, subsequently employing the 2-chloro site for palladium-catalyzed cross-coupling, enabling the step-efficient construction of complex, multi-ring material architectures [2].